N-(4-Cyanophenyl)-3,4-difluorobenzamide
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Overview
Description
N-(4-Cyanophenyl)-3,4-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and two fluorine atoms attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide typically involves the reaction of 4-cyanophenylamine with 3,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanophenyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
N-(4-Cyanophenyl)-3,4-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)-3,4-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the cyanophenyl and difluorobenzamide groups can influence the compound’s binding affinity and specificity for its target. The molecular pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(4-Cyanophenyl)-3,4-dichlorobenzamide
- N-(4-Cyanophenyl)-3,4-dimethylbenzamide
Uniqueness
N-(4-Cyanophenyl)-3,4-difluorobenzamide is unique due to the presence of both cyanophenyl and difluorobenzamide groups, which confer specific chemical and physical properties. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs. Additionally, the cyano group can participate in various chemical reactions, providing versatility in synthetic applications.
Properties
IUPAC Name |
N-(4-cyanophenyl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-12-6-3-10(7-13(12)16)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJFXFBZWYJKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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